N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic compound characterized by the presence of fluorine atoms in its structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- N-(2,4-difluorobenzyl)-2,5-dimethylaniline
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H14F3N3 |
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Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H14F3N3/c1-9-8-19(5-4-14)18-13(9)17-7-10-6-11(15)2-3-12(10)16/h2-3,6,8H,4-5,7H2,1H3,(H,17,18) |
InChI Key |
WSSMJRNJUQAVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(C=CC(=C2)F)F)CCF |
Origin of Product |
United States |
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